molecular formula C14H21NO2 B13628213 Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13628213
M. Wt: 235.32 g/mol
InChI Key: ZOBNJLOVNHOXPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl ester group, an ethynyl group, and a 2-azabicyclo[2.2.2]octane core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a 2-azabicyclo[2.2.2]octane derivative with an ethynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo core can fit into hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H21NO2/c1-5-14-8-6-11(7-9-14)15(10-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

ZOBNJLOVNHOXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)C#C

Origin of Product

United States

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